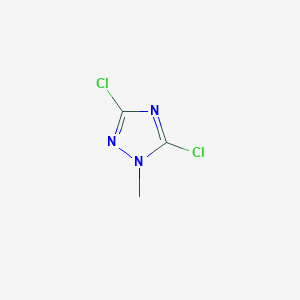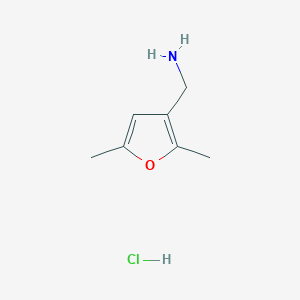![molecular formula C10H19NO2 B1455765 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1562038-48-5](/img/structure/B1455765.png)
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Vue d'ensemble
Description
“2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.26 .
Molecular Structure Analysis
The InChI code for “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is 1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” is predicted to be 280.3±40.0 °C . Its density is predicted to be 1.03±0.1 g/cm3 . The pKa, a measure of acidity, is predicted to be 8.78±0.60 .Applications De Recherche Scientifique
Crystal Structure and Thermodynamics : Zeng, Wang, and Zhang (2021) studied a 1,5-dioxaspiro[5.5] derivative combined with a benzimidazole moiety, exploring its crystal structure and thermodynamic properties. This research provides insights into the molecular structure and stability of similar compounds, including 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Zeng, Wang, & Zhang, 2021).
Synthesis Methods : Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method enhances the understanding of synthesizing spiromorpholinotetrahydropyran derivatives, which are structurally related to 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Biological Evaluation : Rice, Sheth, and Wheeler (1973) synthesized N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane and related compounds, evaluating their cytotoxic action against human cancer cells. This study suggests potential therapeutic applications for structurally similar compounds like 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane in cancer research (Rice, Sheth, & Wheeler, 1973).
Synthesis and Stereochemistry in Nature : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized the branched-carbon chain spiroacetal 2,2,8-trimethyl-1,7-dioxaspiro[5.5]undecane and studied its natural occurrence in rove beetles. This research provides insights into the natural synthesis and stereochemistry of compounds similar to 2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane (Zhang et al., 1999).
Safety And Hazards
The safety information for “2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2,10-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-10(3-4-12-8)7-11-6-9(2)13-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOJCDGGWSBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCO1)CNCC(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)

![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)


![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)


